N-(2-formylphenyl)formamide

Beschreibung

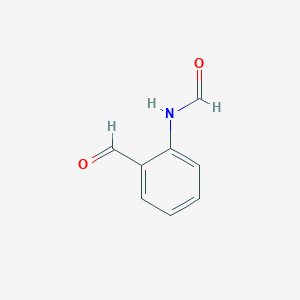

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-formylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-6H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIMSPYDDGDCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274269 | |

| Record name | N-(2-formylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25559-38-0 | |

| Record name | N-(2-formylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(2-formylphenyl)formamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formylphenyl)formamide, also known as 2-formamidobenzaldehyde, is a versatile organic compound characterized by the presence of both an aldehyde and a formamide functional group on an aromatic ring.[1] This unique structural arrangement imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly quinolines and other fused nitrogen-containing ring systems of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of N-(2-formylphenyl)formamide, with a focus on its role as a precursor in the development of bioactive molecules.

Introduction: The Strategic Importance of a Bifunctional Building Block

N-(2-formylphenyl)formamide serves as a pivotal precursor in organic synthesis, primarily owing to its dual functionality. The aldehyde group is a reactive site for a wide array of nucleophilic additions and condensation reactions, while the formamide moiety can act as a protecting group for the aniline nitrogen or participate directly in cyclization reactions. This bifunctionality allows for sequential and controlled transformations, enabling the construction of complex molecular architectures from a relatively simple starting material.[1]

In the realm of drug discovery, nitrogen-containing heterocycles are ubiquitous scaffolds found in a vast number of pharmaceuticals.[2][3] Quinolines, in particular, are a prominent class of privileged structures known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] The strategic location of the aldehyde and protected amine groups in N-(2-formylphenyl)formamide makes it an ideal starting material for the renowned Friedländer annulation and related quinoline syntheses.[4][5]

This technical guide will delve into the practical aspects of working with N-(2-formylphenyl)formamide, from its preparation in the laboratory to its application in the synthesis of medicinally relevant compounds.

Synthesis of N-(2-formylphenyl)formamide: A Practical Approach

The most direct and common laboratory synthesis of N-(2-formylphenyl)formamide involves the N-formylation of 2-aminobenzaldehyde. This method is efficient and proceeds with readily available reagents.

Synthetic Pathway

The overall transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of N-(2-formylphenyl)formamide.

Causality Behind Experimental Choices

The choice of formic acid as the formylating agent is based on its dual role as both a reagent and a catalyst. The reaction is typically performed under reflux conditions to drive the dehydration and subsequent formation of the amide bond. While other formylating agents can be used, formic acid offers a balance of reactivity, cost-effectiveness, and operational simplicity. In some procedures, acetic anhydride is added to facilitate the reaction, likely by forming a mixed anhydride with formic acid, which is a more potent acylating agent.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-formylation of aromatic amines.

Materials:

-

2-Aminobenzaldehyde

-

Formic acid (85-98%)

-

Acetic anhydride (optional)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Reagents: To the stirred solution, add formic acid (1.2-2.0 eq). If desired, a mixture of formic acid and acetic anhydride (e.g., 2:5 v/v) can be added dropwise at 0 °C.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Isolation: The crude N-(2-formylphenyl)formamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of N-(2-formylphenyl)formamide is essential for its identification, purity assessment, and handling.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 112 °C | [1] |

| Boiling Point | 335.40 °C | [1] |

| Solubility | Soluble in polar solvents such as water, methanol, and DMSO.[1] | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two formyl protons, which may exist as rotamers due to restricted rotation around the C-N amide bond. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The aldehyde proton should be a singlet at a downfield chemical shift, typically around δ 9.8-10.0 ppm. The formyl proton and the N-H proton will also be present, with their chemical shifts potentially influenced by solvent and concentration. For the related N-(2-Benzyloxy-5-vinylphenyl)formamide, the formyl proton appears as two singlets at δ 8.40-8.50 ppm, indicative of rotamers.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and formamide groups are expected at the most downfield positions, typically in the range of δ 160-190 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A sharp C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. The amide C=O stretch (Amide I band) will likely appear around 1650-1680 cm⁻¹. The N-H stretching vibration should be visible as a broad band in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and other characteristic fragmentations of aromatic aldehydes and amides.

Reactivity and Synthetic Applications in Drug Development

The synthetic utility of N-(2-formylphenyl)formamide is primarily centered on its role as a precursor to quinolines and other nitrogen-containing heterocycles.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] N-(2-formylphenyl)formamide can be employed in this reaction, often with in-situ deprotection of the formyl group under the acidic or basic reaction conditions to generate the reactive 2-aminobenzaldehyde.

Figure 2: The role of N-(2-formylphenyl)formamide in the Friedländer quinoline synthesis.

The use of N-(2-formylphenyl)formamide can offer advantages in terms of stability and handling compared to the often less stable 2-aminobenzaldehyde. This strategy has been instrumental in the synthesis of various substituted quinolines that form the core of many pharmaceutical agents.

Precursor to Bioactive Heterocycles

Beyond quinolines, the reactive nature of N-(2-formylphenyl)formamide allows for its use in the synthesis of a diverse range of heterocyclic systems. The aldehyde and amine functionalities can participate in various cyclization and condensation reactions to form quinazolines, benzodiazepines, and other fused ring systems that are prevalent in medicinal chemistry.[3][7] The ability to introduce substituents onto the aromatic ring of N-(2-formylphenyl)formamide prior to cyclization provides a versatile platform for generating libraries of compounds for drug screening.

Safety and Handling

While specific toxicity data for N-(2-formylphenyl)formamide is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the GHS classifications for similar aromatic aldehydes and formamides, it may cause skin and eye irritation and may be harmful if swallowed.[2][8]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

N-(2-formylphenyl)formamide is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward preparation and the strategic placement of its reactive aldehyde and formamide groups make it an important intermediate in the construction of medicinally relevant nitrogen-containing heterocycles, most notably quinolines via the Friedländer synthesis. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and drug development endeavors.

References

-

N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]

- Mereyala, H. B., & Sambaru, K. (2005). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry - Section B, 44B(1), 167–169.

-

Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11, 1245305. [Link]

-

Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

-

Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (2005). Indian Journal of Chemistry, 44B, 167-169. [Link]

-

Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. (n.d.). RSC Advances. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1639. [Link]

-

Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 261-267. [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. (2022). International Journal of Novel Research and Development, 7(7). [Link]

-

The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. [Link]

- US Patent for Synthesis of N-vinylformamide. (n.d.).

-

N-(2,4,6-Trimethylphenyl)formamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]

-

Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (2020). Organic Chemistry Frontiers, 7(15), 2086-2117. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2011). Journal of the Serbian Chemical Society, 76(7), 947-955. [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4758. [Link]

-

N-(2,4,6-Trimethylphenyl)formamide. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o120. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2019). Journal of Organic and Pharmaceutical Chemistry, 17(4), 58-64. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2021). Scientific Reports, 11(1), 1-17. [Link]

-

n-(2-Hydroxyphenyl)formamide. (n.d.). PubChem. [Link]

-

The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. [Link]

-

Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(2-formylphenyl)formamide: Properties, Synthesis, and Applications

Abstract

N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group positioned ortho to each other on a benzene ring. This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its dual reactivity allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of complex molecules, particularly nitrogen-containing heterocyclic systems. This guide provides a comprehensive technical overview of N-(2-formylphenyl)formamide, detailing its chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications in research and development, with a particular focus on its potential in medicinal chemistry and drug discovery.

Chemical Identity and Properties

Nomenclature and Identification

-

IUPAC Name: N-(2-formylphenyl)formamide[1]

-

Synonyms: Specific synonyms for this compound are not widely documented in major chemical databases. It is typically referred to by its IUPAC name.

Physicochemical Properties

N-(2-formylphenyl)formamide is a stable, solid compound under standard laboratory conditions.[1] Its key properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 149.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Physical State | Solid (at 25°C) | [1] |

| Melting Point | 112.0 °C (385.2 K) | [1] |

| Boiling Point | 335.4 °C (608.5 K) | [1] |

| Density | 1.235 g/cm³ | [1] |

| Solubility | Generally soluble in polar solvents such as Dimethyl Sulfoxide (DMSO), methanol, and water.[1] Its solubility is influenced by temperature and pH.[1] |

Synthesis and Mechanistic Insights

The synthesis of N-(2-formylphenyl)formamide is most commonly achieved through the N-formylation of 2-aminobenzaldehyde. This reaction is efficient and utilizes readily available starting materials.

Overview of Synthetic Strategy

The primary synthetic route involves the reaction of 2-aminobenzaldehyde with a suitable formylating agent. A highly effective and widely used method employs a mixture of formic acid and acetic anhydride.

Mechanism Insight: In this process, formic acid and acetic anhydride react in situ to form the mixed anhydride, formyl acetate (HCOOCOCH₃). This mixed anhydride is a more potent acylating agent than formic acid alone. The lone pair of the amino group on 2-aminobenzaldehyde performs a nucleophilic attack on the carbonyl carbon of the formyl group in the mixed anhydride, leading to the formation of the formamide bond after the elimination of acetic acid as a byproduct.

Detailed Experimental Protocol: Formylation of 2-Aminobenzaldehyde

This protocol describes a reliable method for the laboratory-scale synthesis of N-(2-formylphenyl)formamide.

Materials:

-

2-Aminobenzaldehyde

-

Acetic Anhydride

-

Formic Acid (98-100%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Preparation of Formylating Agent: In a flask maintained in an ice bath at 0°C, slowly add acetic anhydride to formic acid in a 5:2 v/v ratio. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride. Causality: This pre-mixing step is crucial to generate the activated formylating agent, ensuring a rapid and high-yielding reaction.

-

Reaction Setup: Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane in a separate reaction vessel under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

N-Formylation: Add the pre-formed formic-acetic anhydride mixture dropwise to the solution of 2-aminobenzaldehyde over 30 minutes. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Causality: This step quenches the reaction by hydrolyzing any remaining anhydride and separates water-soluble components.

-

Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to neutralize the excess acids. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is N-(2-formylphenyl)formamide.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-(2-formylphenyl)formamide.

Chemical Reactivity and Applications

The synthetic utility of N-(2-formylphenyl)formamide stems from its two reactive functional groups.[1]

Core Reactivity

-

Aldehyde Group: The formyl group (-CHO) is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel).

-

Formamide Group: The formamide moiety (-NHCHO) can be hydrolyzed to the corresponding primary amine (2-aminobenzaldehyde) under acidic or basic conditions. The N-H proton is weakly acidic, and the group can participate in cyclization reactions.

Application in Heterocyclic Synthesis

The ortho disposition of the aldehyde and formamide functionalities makes N-(2-formylphenyl)formamide an exceptional precursor for constructing fused heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. For instance, it can be used in reactions like the Friedländer annulation to synthesize quinolines or can be cyclized to form quinazolinones, both of which are core structures in numerous biologically active compounds.

Potential in Drug Discovery

While N-(2-formylphenyl)formamide itself is not an active pharmaceutical ingredient, it serves as a crucial building block.[1] Formamide-containing molecules are key intermediates in the synthesis of various drugs, including fluoroquinolones and nitrogen-based heterocycles.[3] Furthermore, compounds with similar structures have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1] The formamide group is also present in certain β2 agonist drugs designed for treating respiratory diseases like asthma.[4]

Analytical Characterization

The identity and purity of synthesized N-(2-formylphenyl)formamide can be confirmed using standard analytical techniques.[1]

| Technique | Expected Data (Predicted) |

| ¹H NMR | δ ~9.9-10.1 (s, 1H, -CHO), δ ~8.4-8.6 (s, 1H, -NHCHO), δ ~7.2-8.0 (m, 4H, Ar-H), δ ~10.5-11.5 (br s, 1H, -NH). Note: Chemical shifts can vary based on solvent and concentration. |

| ¹³C NMR | δ ~190-195 (Ar-CHO), δ ~160-165 (-NHCHO), δ ~120-145 (Ar-C). |

| IR (Infrared Spectroscopy) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (Ar-C=O stretch), ~1680 cm⁻¹ (Amide I band, C=O stretch). |

| Mass Spectrometry (MS) | [M+H]⁺ = 150.05. |

Safety and Handling

-

Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

N-(2-formylphenyl)formamide is a strategically important synthetic intermediate whose value lies in the ortho-positioning of its aldehyde and formamide groups. This arrangement provides a powerful tool for the construction of complex molecular architectures, particularly fused heterocyclic systems relevant to the pharmaceutical and materials science industries. The straightforward synthesis and versatile reactivity of this compound ensure its continued role as a valuable building block for researchers and drug development professionals.

References

-

N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Formylphenyl)formamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). n-(2-Hydroxyphenyl)formamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023). N-Methylformamide. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Formamide, N-formyl-N-phenyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Pottorf, R. S., et al. (2006). Formylation of Amines. Molecules, 11(10), 843-851. [Link]

-

ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. Retrieved January 25, 2026, from [Link]

-

Indian Journal of Chemistry. (2004). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Retrieved January 25, 2026, from [Link]

- Google Patents. (2005). Formamide derivatives for the treatment of diseases.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-formylphenyl)formamide

Introduction

N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group attached to an aromatic ring in an ortho configuration. This unique structural arrangement makes it a valuable building block in the synthesis of various heterocyclic compounds, ligands, and molecules of pharmaceutical interest.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of N-(2-formylphenyl)formamide, offering field-proven insights into spectral interpretation, experimental design, and the underlying chemical principles that govern the observed spectroscopic features.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecule's structure is paramount to interpreting its NMR spectra. Several key features of N-(2-formylphenyl)formamide dictate its spectral appearance:

-

Aromatic System: The benzene ring contains four protons in a complex spin system, influenced by two electron-withdrawing substituents. Their signals are expected in the aromatic region (typically δ 6.5-8.0 ppm).[2][3]

-

Aldehyde Group (-CHO): The aldehyde proton is highly deshielded and is expected to appear at a characteristic downfield chemical shift (δ 9.5-10.5 ppm).

-

Formamide Group (-NH-CHO): This group is the most structurally revealing feature. Due to the partial double bond character of the C-N bond, rotation is restricted. This gives rise to two stable rotational isomers, or rotamers (s-cis and s-trans conformations). Consequently, two distinct sets of signals can often be observed for the formamide proton (NH ), the formyl proton (H CO), and the carbons of the formamide group, as well as for the nearby aromatic protons. The relative population of these rotamers will determine the ratio of the corresponding signal intensities. This phenomenon is well-documented for aromatic formamides.[4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-(2-formylphenyl)formamide is predicted to be complex, primarily due to the presence of rotamers. The analysis below is based on data from structurally similar compounds, such as N-(2-fluorophenyl)formamide, which exhibits distinct signals for its major and minor rotamers.[4] All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Key Proton Environments and Expected Signals:

-

Aldehyde Proton (Ar-CHO): A sharp singlet is expected in the far downfield region, typically around δ 9.8-10.2 ppm . This significant downfield shift is due to the magnetic anisotropy of the carbonyl group and the electron-withdrawing nature of the oxygen atom.

-

Formyl Proton (N-CHO): Due to the presence of rotamers, two distinct signals are anticipated for this proton. These often appear as a doublet (due to coupling with the N-H proton) and a singlet, or two distinct doublets/singlets. For a related compound, N-(2-Benzyloxy-5-vinylphenyl)formamide, two singlets were observed between δ 8.40-8.50 ppm. For N-(2-formylphenyl)formamide, these signals are expected in the range of δ 8.3-8.8 ppm .

-

Amide Proton (N-H): Similar to the formyl proton, two signals are expected for the N-H proton due to the rotamers. These signals are often broad and can be found between δ 9.5-10.5 ppm , potentially overlapping with the aldehyde proton signal. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region of δ 7.2-8.2 ppm .[2][3] The proton ortho to the aldehyde group is expected to be the most downfield due to the strong deshielding effect of the carbonyl group. The presence of rotamers may also lead to a doubling of some aromatic signals, further complicating this region. The analysis of coupling patterns is essential for unambiguous assignment. Typical ortho-coupling constants (³J) are in the range of 7-10 Hz, while meta-couplings (⁴J) are smaller, around 2-3 Hz.

Data Summary Table: Predicted ¹H NMR

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Notes |

| Aldehyde H | 9.8 - 10.2 | Singlet (s) | Highly deshielded, characteristic of aldehydes. |

| Formyl H | 8.3 - 8.8 | Two signals (e.g., d, s) | Presence of two signals is indicative of rotamers. |

| Amide NH | 9.5 - 10.5 | Two broad signals (br s) | Chemical shift is solvent-dependent; may exchange with D₂O. |

| Aromatic H | 7.2 - 8.2 | Multiplets (m) | Complex splitting pattern due to ortho- and meta-couplings. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2][5]

Key Carbon Environments and Expected Signals:

-

Aldehyde Carbonyl (Ar-CHO): This carbon is highly deshielded and is expected to appear around δ 190-195 ppm .

-

Formamide Carbonyl (N-CHO): The formamide carbonyl carbon is less deshielded than the aldehyde carbonyl and is expected in the region of δ 160-165 ppm . The presence of rotamers may lead to two closely spaced signals for this carbon.[4]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons in the region of δ 120-145 ppm . The carbon atom attached to the formamide group (C-N) and the carbon atom attached to the aldehyde group (C-CHO) will have distinct chemical shifts from the other four CH carbons in the ring.[5]

Data Summary Table: Predicted ¹³C NMR

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Notes |

| Aldehyde C=O | 190 - 195 | Most downfield signal. |

| Formamide C=O | 160 - 165 | May appear as two signals due to rotamers. |

| Aromatic C (quaternary) | 135 - 145 | C1 and C2 carbons bearing the substituents. |

| Aromatic CH | 120 - 135 | Four signals expected for the aromatic CH carbons. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of N-(2-formylphenyl)formamide, a standardized and carefully executed experimental protocol is essential.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of N-(2-formylphenyl)formamide directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent that readily dissolves the compound and, importantly, its N-H proton signals are less prone to rapid exchange, making them easier to observe.[1] Chloroform-d (CDCl₃) is another option.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent. A narrow and symmetrical lock signal is indicative of good shimming.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range from -1 to 12 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T₁ relaxation.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[6]

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range from 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

Caption: Workflow for NMR analysis of N-(2-formylphenyl)formamide.

Conclusion

The ¹H and ¹³C NMR spectra of N-(2-formylphenyl)formamide are predicted to exhibit a rich set of signals that, when properly interpreted, provide unambiguous confirmation of its structure. The most telling feature is the expected presence of rotamers due to restricted C-N bond rotation in the formamide moiety, which leads to a doubling of signals for the formamide protons and adjacent carbons. A comprehensive analysis, combining chemical shift data, coupling patterns, and insights from 2D NMR experiments (if necessary), allows for the complete assignment of all proton and carbon signals, thereby validating the molecular identity for researchers in synthetic chemistry and drug development.

References

-

Hartmann, H., & Schulze, M. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277–284. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Available at: [Link]

-

da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1871–1878. Available at: [Link]

-

Das, S., et al. (2021). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Green Chemistry, 23(14), 5122-5129. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

-

da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1871–1878. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Svirshchevskaya, G. G., & Ermakova, T. G. (2017). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 60(1), 93-94. Available at: [Link]

-

Reddy, K. S., et al. (2004). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry - Section B, 43(11), 2491-2493. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of N-(2-formylphenyl)formamide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of N-(2-formylphenyl)formamide, a key organic intermediate in various synthetic pathways. As a molecule possessing both an aldehyde and a secondary amide function in a sterically influential ortho-arrangement, its IR spectrum presents a unique confluence of characteristic vibrational modes. This document offers a detailed interpretation of the expected spectral features, underpinned by established principles of vibrational spectroscopy. We will delve into the anticipated influences of intramolecular hydrogen bonding on key spectral bands, particularly the N-H and C=O stretching frequencies. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of N-(2-formylphenyl)formamide and related compounds.

Introduction: The Structural and Spectroscopic Significance of N-(2-formylphenyl)formamide

N-(2-formylphenyl)formamide, with the molecular formula C8H7NO2, is a crystalline powder that serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates.[1] Its structure is characterized by a benzene ring substituted with a formyl (aldehyde) group and a formamide group at adjacent positions.[1] This ortho-substitution pattern is not merely a structural curiosity; it creates the potential for significant intramolecular interactions that can profoundly influence the molecule's conformation and, consequently, its spectroscopic signature.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structural nuances. For N-(2-formylphenyl)formamide, IR spectroscopy is an invaluable tool for confirming its identity, assessing its purity, and understanding the intramolecular forces at play.

This guide will deconstruct the predicted IR spectrum of N-(2-formylphenyl)formamide, drawing upon established spectral data for aromatic aldehydes and secondary amides. A central theme of our analysis will be the exploration of how intramolecular hydrogen bonding between the formyl oxygen and the formamide N-H proton can lead to discernible shifts in their characteristic vibrational frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of N-(2-formylphenyl)formamide, which is a solid at room temperature, proper sample preparation is paramount.[1] The Attenuated Total Reflectance (ATR) technique is often the most straightforward method for solid samples, requiring minimal preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

An ATR accessory with a diamond or germanium crystal is recommended.

Sample Preparation and Data Acquisition Workflow:

Caption: A typical workflow for acquiring the FTIR spectrum of a solid sample using an ATR accessory.

In-Depth Spectral Analysis: Decoding the Vibrational Signature

The IR spectrum of N-(2-formylphenyl)formamide can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. Our analysis will focus on the most diagnostic bands.

The High-Frequency Region: N-H and C-H Stretching Vibrations (3500 - 2700 cm⁻¹)

This region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching: In a non-hydrogen-bonded secondary amide, the N-H stretch typically appears as a sharp band in the range of 3350-3150 cm⁻¹. However, the ortho-positioning of the formyl group in N-(2-formylphenyl)formamide strongly favors the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the lone pair of the aldehyde oxygen (C=O). This interaction is expected to weaken the N-H bond, causing a shift of its stretching frequency to a lower wavenumber, likely appearing as a broader band in the 3200-3000 cm⁻¹ range. The presence and characteristics of this band can be a key indicator of the predominant conformation of the molecule in the solid state.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aldehydic C-H Stretching: A hallmark of aldehydes is the presence of two weak to medium C-H stretching bands.[2][3] One appears around 2850-2820 cm⁻¹ and the other, often more distinct, near 2750-2720 cm⁻¹. The latter, often referred to as a "Fermi resonance" doublet, is a highly diagnostic feature for the aldehyde functional group.

The Carbonyl Stretching Region: A Tale of Two C=O Bonds (1800 - 1600 cm⁻¹)

This is arguably the most informative region of the spectrum for N-(2-formylphenyl)formamide, as it contains the stretching vibrations of two different carbonyl groups.

-

Aldehyde C=O Stretching: For an aromatic aldehyde, the C=O stretching band is typically observed in the range of 1710-1685 cm⁻¹.[3] Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.

-

Amide C=O Stretching (Amide I Band): The C=O stretching vibration in a secondary amide, known as the Amide I band, is typically found between 1680-1630 cm⁻¹. The exact position is sensitive to hydrogen bonding. In the case of N-(2-formylphenyl)formamide, the intramolecular hydrogen bond with the N-H group is expected to decrease the double-bond character of the amide carbonyl, leading to a shift to a lower frequency.

Therefore, we anticipate observing two distinct, strong absorption bands in this region. The relative positions will depend on the strengths of conjugation and hydrogen bonding. It is plausible that the aldehyde C=O stretch will appear at a slightly higher wavenumber than the Amide I band.

The Fingerprint Region: Bending Vibrations and Skeletal Modes (1600 - 600 cm⁻¹)

This region contains a wealth of complex vibrational modes, including N-H bending, C-H bending, and various skeletal vibrations of the aromatic ring.

-

Amide II Band: This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is characteristic of secondary amides and is expected to appear in the 1570-1515 cm⁻¹ range.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present in this region. The pattern of the out-of-plane bending bands in the 900-675 cm⁻¹ range can sometimes provide information about the substitution pattern of the benzene ring.

Summary of Expected IR Absorptions

The following table summarizes the anticipated key vibrational frequencies for N-(2-formylphenyl)formamide and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3200 - 3000 | N-H Stretch (intramolecularly H-bonded) | Medium, Broad | Shifted to lower frequency due to hydrogen bonding with the ortho-formyl group. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp | Characteristic of C-H bonds on the benzene ring. |

| 2850 - 2820 | Aldehydic C-H Stretch | Weak to Medium | Part of the characteristic aldehyde C-H stretching doublet. |

| 2750 - 2720 | Aldehydic C-H Stretch | Weak to Medium | A highly diagnostic band for the aldehyde functional group. |

| 1710 - 1685 | Aldehyde C=O Stretch | Strong | Position influenced by conjugation with the aromatic ring. |

| 1680 - 1630 | Amide C=O Stretch (Amide I) | Strong | Position likely shifted to a lower frequency due to intramolecular hydrogen bonding. |

| 1570 - 1515 | N-H Bend / C-N Stretch (Amide II) | Medium to Strong | A characteristic band for secondary amides. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | Multiple bands are expected in this region corresponding to the skeletal vibrations of the benzene ring. |

The Influence of Intramolecular Hydrogen Bonding: A Deeper Look

The ortho-positioning of the formyl and formamide groups in N-(2-formylphenyl)formamide facilitates the formation of a stable six-membered ring through an intramolecular hydrogen bond. This interaction has significant consequences for the IR spectrum.

Caption: Schematic of the intramolecular hydrogen bond in N-(2-formylphenyl)formamide.

The key spectral shifts indicative of this hydrogen bond are:

-

Broadening and Red-Shifting of the N-H Stretching Band: As previously mentioned, the N-H stretching vibration will be observed at a lower frequency and will be broader than that of a "free" N-H group. The extent of this shift provides a qualitative measure of the hydrogen bond strength.

-

Red-Shifting of the Amide I (C=O) Band: The involvement of the amide N-H in hydrogen bonding enhances the resonance contribution of the zwitterionic form, which decreases the double bond character of the C=O bond. This results in a shift of the Amide I band to a lower wavenumber.

By carefully analyzing these shifts, researchers can confirm the presence and gain qualitative insights into the strength of this intramolecular interaction, which can be crucial for understanding the molecule's reactivity and biological activity.

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid and informative method for the structural analysis of N-(2-formylphenyl)formamide. By understanding the characteristic vibrational frequencies of the aldehyde and formamide functional groups and, critically, the spectral consequences of the intramolecular hydrogen bond facilitated by their ortho-positioning, scientists can confidently verify the identity and structural integrity of this important synthetic intermediate. The principles and expected spectral features outlined in this guide serve as a practical reference for researchers in academia and industry, enabling them to leverage the full potential of IR spectroscopy in their work.

References

-

Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved January 25, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 25, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometric Analysis of N-(2-formylphenyl)formamide

This guide provides a comprehensive overview of the mass spectrometric analysis of N-(2-formylphenyl)formamide (C₈H₇NO₂), a compound of interest in various chemical and pharmaceutical research fields.[1] With a molecular weight of 149.15 g/mol , this molecule possesses two key functional groups—an aldehyde and a formamide—that dictate its behavior under mass spectrometric conditions.[1] Understanding its fragmentation patterns is crucial for its unambiguous identification and characterization in complex matrices.

This document will delve into the theoretical underpinnings of its mass spectrometric analysis, predict its fragmentation pathways under different ionization techniques, and provide a practical, step-by-step protocol for its analysis. The insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Foundational Principles: Ionization Techniques for N-(2-formylphenyl)formamide

The choice of ionization technique is paramount in mass spectrometry as it governs the type of ions produced and the extent of fragmentation. For a molecule like N-(2-formylphenyl)formamide, two primary techniques are of significant relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive, reproducible fragmentation.[2][3] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information, which is invaluable for compound identification.[2]

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4][5][6] This method is particularly useful for producing protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[4][7] By adjusting instrumental parameters, such as the cone voltage, in-source fragmentation can be induced to elicit structural information.[7]

Predicted Fragmentation Pathways

The fragmentation of N-(2-formylphenyl)formamide is anticipated to be driven by the presence of the aromatic ring, the formyl group, and the formamide linkage. Below, we explore the likely fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion peak (m/z 149) is expected to be observed. The primary fragmentation pathways will likely involve cleavages adjacent to the carbonyl groups and the aromatic ring.

A key fragmentation route for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1), followed by the loss of carbon monoxide (CO) to yield a phenyl cation (M-29).[8] For N-(2-formylphenyl)formamide, this would lead to the following fragments:

-

Loss of H• (m/z 148): Formation of an acylium ion from the formyl group.

-

Loss of CHO• (m/z 120): Cleavage of the formyl group.

-

Loss of CO (m/z 121): From the molecular ion or subsequent to other fragmentations.

-

Loss of NHCHO (m/z 104): Cleavage of the formamide group.

The interplay between the two functional groups can also lead to more complex rearrangement and fragmentation pathways.

Caption: Predicted EI fragmentation pathway for N-(2-formylphenyl)formamide.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, N-(2-formylphenyl)formamide is expected to readily form a protonated molecule, [M+H]⁺, at m/z 150. Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to obtain structural information. The fragmentation of the [M+H]⁺ ion will likely proceed through pathways similar to those in EI, but originating from an even-electron species.

Common losses would include neutral molecules such as water (H₂O) and carbon monoxide (CO).

-

Loss of H₂O (m/z 132): Potentially through a cyclization reaction involving the ortho-formyl and formamide groups.

-

Loss of CO (m/z 122): A common fragmentation for protonated carbonyl-containing compounds.

-

Loss of HCOOH (formic acid, m/z 104): Cleavage of the formamide group.

Caption: Predicted ESI-MS/MS fragmentation of protonated N-(2-formylphenyl)formamide.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed, step-by-step methodology for the analysis of N-(2-formylphenyl)formamide using a liquid chromatography-mass spectrometry (LC-MS) system.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of N-(2-formylphenyl)formamide in a suitable solvent such as acetonitrile or methanol.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1 µg/mL, 100 ng/mL).

-

Solvent Compatibility: Ensure the final solvent composition is compatible with the mobile phase to maintain good peak shape. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium formate should be used instead of non-volatile acids like phosphoric acid.[9]

Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column is a suitable starting point for separating N-(2-formylphenyl)formamide from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters

The following are starting parameters that should be optimized for the specific instrument being used.

| Parameter | ESI Setting | EI (GC-MS) Setting |

| Ionization Mode | Positive | N/A |

| Capillary Voltage | 3.5 kV | N/A |

| Cone Voltage | 30 V (for MS1), Ramped (for MS/MS) | N/A |

| Source Temp. | 150 °C | 230 °C |

| Desolvation Temp. | 350 °C | N/A |

| Desolvation Gas Flow | 800 L/hr | N/A |

| Scan Range | m/z 50-250 | m/z 40-200 |

| Ionization Energy | N/A | 70 eV |

Data Acquisition and Analysis

-

Full Scan (MS1): Acquire full scan data to identify the molecular ion ([M+H]⁺ at m/z 150 for ESI, M•+ at m/z 149 for EI).

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ion to obtain fragmentation data. This is crucial for structural confirmation.

-

Data Processing: Use the instrument's software to analyze the resulting spectra, identify the key fragment ions, and propose fragmentation pathways.

Caption: A generalized experimental workflow for the LC-MS analysis of N-(2-formylphenyl)formamide.

Summary of Key Mass Spectrometry Data

The following table summarizes the expected key ions for N-(2-formylphenyl)formamide in both EI and ESI modes.

| Ionization Mode | Ion | m/z (Expected) | Interpretation |

| EI | [M]•+ | 149 | Molecular Ion |

| [M-H]⁺ | 148 | Loss of H radical from formyl group | |

| [M-CHO]⁺ | 120 | Loss of formyl radical | |

| [M-CO]•+ | 121 | Loss of carbon monoxide | |

| ESI (+) | [M+H]⁺ | 150 | Protonated Molecule |

| [M+H-H₂O]⁺ | 132 | Loss of water | |

| [M+H-CO]⁺ | 122 | Loss of carbon monoxide | |

| [M+H-HCOOH]⁺ | 104 | Loss of formic acid |

Conclusion

The mass spectrometric analysis of N-(2-formylphenyl)formamide is a multifaceted process that requires careful consideration of ionization techniques and a systematic approach to data acquisition and interpretation. While EI provides detailed structural information through extensive fragmentation, ESI is ideal for confirming the molecular weight and can yield structural data through tandem MS experiments. The predicted fragmentation pathways, centered around the reactive aldehyde and formamide functionalities, provide a solid framework for interpreting experimental data. By following the detailed experimental protocol outlined in this guide, researchers can confidently identify and characterize N-(2-formylphenyl)formamide, facilitating its study in various scientific and developmental contexts.

References

-

mzCloud. (2015, September 25). N 2 4 Dimethylphenyl formamide. Retrieved from [Link]

-

Solubility of Things. N-(2-formylphenyl)formamide. Retrieved from [Link]

-

Usha, K., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]

-

PubMed. (2015). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

-

Wiley Online Library. (1973). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved from [Link]

-

PubMed. (2011). Potential of formamide and N-methylformamide in nonaqueous capillary electrophoresis coupled to electrospray ionization mass spectrometry. Application to the analysis of beta-blockers. Retrieved from [Link]

-

University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

American Chemical Society. (2020). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Retrieved from [Link]

-

YouTube. (2025, August 10). What Is Electron Ionization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

-

National Institute of Standards and Technology. Formamide, N,N-dimethyl-. Retrieved from [Link]

-

Frontiers. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Electron ionization of clusters containing the formamide molecule. Retrieved from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

PubMed. (2023, September 19). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Formamide, N-methyl-N-phenyl-. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. Electron ionization of clusters containing the formamide molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Formamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of N-(2-formylphenyl)formamide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-formylphenyl)formamide, a key intermediate in various synthetic pathways. The document elucidates the physicochemical properties of the molecule that govern its solubility and presents a qualitative overview of its behavior in different organic solvents. While quantitative solubility data is not extensively available in public literature, this guide details the established experimental protocols for its determination and explores theoretical models for solubility prediction. This work aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize N-(2-formylphenyl)formamide in a laboratory and developmental setting.

Introduction: The Significance of N-(2-formylphenyl)formamide and Its Solubility

N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group attached to a benzene ring. This unique structural arrangement makes it a versatile precursor in the synthesis of a wide range of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds[1]. The efficiency of synthetic reactions, purification processes, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents. An in-depth understanding of its solubility profile is therefore not merely academic but a crucial parameter for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

This guide will delve into the molecular characteristics of N-(2-formylphenyl)formamide, analyze the intermolecular forces at play, and provide a framework for predicting and determining its solubility.

Physicochemical Properties of N-(2-formylphenyl)formamide

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the known properties of N-(2-formylphenyl)formamide is presented in Table 1.

Table 1: Physicochemical Properties of N-(2-formylphenyl)formamide

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 112 °C | [1] |

| Boiling Point | 335.40 °C | [1] |

| Physical State at Room Temperature | Solid | [1] |

The presence of both a hydrogen bond donor (the N-H group of the formamide) and two hydrogen bond acceptor sites (the carbonyl oxygens of the formamide and aldehyde groups) suggests a high potential for strong intermolecular interactions. The aromatic ring introduces a nonpolar character to the molecule. The interplay of these polar and nonpolar features dictates the compound's solubility in different organic solvents.

Qualitative Solubility Profile

Based on general chemical principles and available literature, N-(2-formylphenyl)formamide exhibits good solubility in polar organic solvents. This is attributed to its ability to form hydrogen bonds with protic and aprotic polar solvents[1].

-

High Solubility: Expected in polar protic solvents like methanol and ethanol , and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone , acetonitrile , and ethyl acetate .

-

Low to Negligible Solubility: Expected in nonpolar solvents like toluene , hexane , and diethyl ether . The nonpolar nature of these solvents cannot overcome the strong intermolecular forces within the crystalline lattice of N-(2-formylphenyl)formamide.

It is also reported that the solubility of N-(2-formylphenyl)formamide increases with temperature, a common characteristic for solid solutes[1].

Quantitative Solubility: The Data Gap and Methodologies for Determination

A critical review of the scientific literature reveals a significant lack of publicly available quantitative solubility data for N-(2-formylphenyl)formamide in a diverse range of organic solvents. To address this, this section outlines both experimental and theoretical approaches to obtain this vital information.

Experimental Determination of Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a solute in a solvent at a given temperature.

This protocol provides a step-by-step methodology for determining the equilibrium solubility of N-(2-formylphenyl)formamide.

Materials:

-

N-(2-formylphenyl)formamide (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(2-formylphenyl)formamide to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of N-(2-formylphenyl)formamide in the specific solvent at the given temperature.

-

Diagram of the Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Theoretical Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility.

Hansen Solubility Parameters provide a more nuanced approach to predicting solubility by breaking down the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9][10][11]. The principle is that substances with similar HSP values are likely to be miscible. HSP values for N-(2-formylphenyl)formamide can be estimated using group contribution methods or determined experimentally by assessing its solubility in a range of solvents with known HSPs.

Intermolecular Interactions and Their Impact on Solubility

The solubility of N-(2-formylphenyl)formamide is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Hydrogen Bonding: The N-H group of the formamide can act as a hydrogen bond donor, while the carbonyl oxygens of both the formamide and aldehyde groups act as hydrogen bond acceptors. In polar protic solvents like methanol, strong hydrogen bonding between the solute and solvent molecules facilitates dissolution.

-

Dipole-Dipole Interactions: The polar C=O and N-H bonds create a significant molecular dipole, leading to strong dipole-dipole interactions with polar aprotic solvents like DMSO and DMF.

-

Van der Waals Forces: The benzene ring contributes to London dispersion forces, which are the primary interactions with nonpolar solvents. However, these forces are generally not strong enough to overcome the solute-solute interactions in the crystal lattice.

The following diagram illustrates the potential intermolecular interactions.

Caption: Intermolecular interactions between N-(2-formylphenyl)formamide and different solvent types.

Conclusion

N-(2-formylphenyl)formamide is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. This guide has established that it is a crystalline solid with a preference for polar solvents, a characteristic dictated by its ability to engage in strong hydrogen bonding and dipole-dipole interactions. While a comprehensive quantitative solubility profile remains to be experimentally determined, the methodologies outlined herein provide a clear path for researchers to obtain this crucial data. The application of both experimental techniques, such as the shake-flask method, and theoretical predictions, including LogP and Hansen Solubility Parameters, will enable a more complete understanding and optimized use of N-(2-formylphenyl)formamide in scientific and industrial applications.

References

-

N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) N-(4-Methylphenyl)formamide. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

-

N-(4-Formylphenyl)formamide | C8H7NO2 | CID 15314216 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

LogP and logD calculations - Chemaxon Docs. (n.d.). Retrieved January 25, 2026, from [Link]

-

N-Phenylformamide - ChemBK. (n.d.). Retrieved January 25, 2026, from [Link]

-

HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]

-

QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs - MDPI. (2016). Retrieved January 25, 2026, from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Substructure and whole molecule approaches for calculating log P - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) Three new consensus QSAR models for the prediction of Ames genotoxicity. (2005). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (2002). Indian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library. (n.d.). Retrieved January 25, 2026, from [Link]

-

logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved January 25, 2026, from [Link]

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 25, 2026, from [Link]

-

Three new consensus QSAR models for the prediction of Ames genotoxicity | Mutagenesis. (2005). Retrieved January 25, 2026, from [Link]

-

Dimethylformamide - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications - Roots Press. (2020). Retrieved January 25, 2026, from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved January 25, 2026, from [Link]

-

Three new consensus QSAR models for the prediction of Ames genotoxicity - PubMed. (2005). Retrieved January 25, 2026, from [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Retrieved January 25, 2026, from [Link]

-

Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

-

2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry. Retrieved January 25, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (2019). Retrieved January 25, 2026, from [Link]

-

N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development - ResearchGate. (2024). Retrieved January 25, 2026, from [Link]

-

DNA Conformation in N,N-Dimethyl Formamide-H,O Solutions. (1972). Biopolymers. Retrieved January 25, 2026, from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2019). Retrieved January 25, 2026, from [Link]

-

Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Solubility behavior of polyimides in different organic solvents - ResearchGate. (2015). Retrieved January 25, 2026, from [Link]

-

N-methyl-N-phenylformamide - ChemBK. (2024). Retrieved January 25, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-(4-Formylphenyl)formamide | C8H7NO2 | CID 15314216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Page not found - Documentation [docs.chemaxon.com:443]

- 6. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Solubility parameters (HSP) [adscientis.com]

Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of Aldehyde and Amide Groups in N-(2-formylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(2-formylphenyl)formamide

N-(2-formylphenyl)formamide is a bifunctional aromatic compound featuring both an aldehyde and a formamide group situated in a sterically demanding ortho relationship. This unique structural arrangement presents a fascinating case study in chemoselectivity and offers a versatile scaffold for the synthesis of a diverse array of complex molecules, including heterocycles and pharmacologically active agents.[1] Its utility as a building block in drug discovery and dye production underscores the importance of a comprehensive understanding of the differential reactivity of its constituent functional groups.[1] This guide provides an in-depth exploration of the electronic and steric factors governing the reactivity of the aldehyde and amide moieties in N-(2-formylphenyl)formamide, complete with experimental insights and protocols to enable its strategic manipulation in synthetic endeavors.

Fundamental Reactivity Principles: Aldehydes vs. Amides

A foundational understanding of the intrinsic reactivity of aldehydes and amides is crucial for predicting their behavior in a competitive environment.

-

Aldehydes: The carbonyl carbon of an aldehyde is highly electrophilic due to the polarization of the carbon-oxygen double bond and the presence of only one electron-donating alkyl/aryl group and a hydrogen atom. This makes aldehydes susceptible to nucleophilic attack, and they readily undergo reactions such as reduction, oxidation, and addition of organometallic reagents.

-

Amides: In contrast, the carbonyl carbon of an amide is significantly less electrophilic. This is due to the delocalization of the nitrogen lone pair into the carbonyl system, which creates a resonance structure with a partial double bond character between the carbon and nitrogen atoms. This resonance stabilization makes the amide bond robust and less prone to nucleophilic attack compared to the aldehyde.

Comparative Reactivity in N-(2-formylphenyl)formamide: A Dichotomy of Function

The ortho-positioning of the aldehyde and formamide groups on the phenyl ring in N-(2-formylphenyl)formamide introduces a layer of complexity to their reactivity profiles, governed by a delicate interplay of electronic and steric effects.

Electronic Effects

The formamide group, being an ortho-substituent, exerts a significant electronic influence on the aldehyde. The nitrogen atom's lone pair can participate in resonance with the aromatic ring, potentially modulating the electron density at the aldehyde's carbonyl carbon. However, the electron-withdrawing nature of the formyl group can also influence the electronic environment of the amide.

Steric Hindrance

The proximity of the two functional groups creates a sterically hindered environment. The formamide group can physically obstruct the approach of bulky reagents to the aldehyde's carbonyl carbon, and vice-versa. This steric hindrance can be a powerful tool for achieving chemoselectivity, favoring reactions with smaller, less sterically demanding reagents.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the N-H of the formamide and the oxygen of the aldehyde can influence the conformation of the molecule and, consequently, the accessibility and reactivity of both functional groups. Such interactions can "lock" the molecule in a specific conformation, potentially shielding one group more than the other.

Chemoselective Reactions of N-(2-formylphenyl)formamide

The differential reactivity of the aldehyde and amide groups can be exploited to achieve a wide range of selective transformations.